molecular formula C23H16N2O2 B030720 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 74860-00-7

2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B030720
CAS RN: 74860-00-7
M. Wt: 352.4 g/mol
InChI Key: QAVFEJRLIYLUBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of seven-membered heterocycles such as azepines and benzodiazepines has been discussed in various studies . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .


Molecular Structure Analysis

The molecular formula of the compound is C23H16N2O2 . The average mass is 352.385 Da and the monoisotopic mass is 352.121185 Da .


Chemical Reactions Analysis

A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .


Physical And Chemical Properties Analysis

The hydrogen atoms were positioned geometrically (C-H = 0.93 Å and N-H = 0.86 Å). Their values were set to Uiso 1.2 of the parent atoms .

Scientific Research Applications

Synthesis of Phthalimides

Phthalimides, including 6-(Phthalimidomethyl)morphanthridine, are frequently encountered as core structures in natural products, pharmaceuticals, and agrochemicals . They are obtained by various organic synthetic processes, generally using phthalic anhydride as the precursor . A new synthetic method using metal-free catalyst systems has been developed for the preparation of phthalimides via tetra-butylammonium iodide (TBAI)/tert-butyl hydrogen peroxide (TBHP)-mediated intramolecular oxidative cyclization of 2-hydroxymethylbenzamides .

Histone Deacetylase (HDAC) Inhibition

Phthalimide derivatives play a role in histone deacetylase (HDAC) inhibition . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Antinociceptive Activity

Phthalimides have been found to exhibit antinociceptive activity . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons.

Anti-inflammatory Activity

Phthalimides, including 6-(Phthalimidomethyl)morphanthridine, have shown anti-inflammatory properties . They can be used in the treatment of diseases characterized by inflammation, such as arthritis and asthma.

Antitumor Activity

Phthalimides have been studied for their antitumor activity . They have the potential to inhibit the growth of cancer cells and may be used in the development of new anticancer drugs.

Anticonvulsant Activity

Phthalimides have demonstrated anticonvulsant activity . They can be used in the treatment of seizures in conditions like epilepsy.

Antimicrobial Activity

Phthalimides have been found to possess antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them potentially useful in treating infections.

Lipid Regulation

A new phthalimide derivative, LASSBio-1425, showed the ability to reduce serum levels of total cholesterol, triglycerides, and LDL, and increased HDL levels . This suggests that phthalimides could have potential applications in the regulation of lipid levels and the treatment of diseases related to lipid metabolism.

properties

IUPAC Name

2-(11H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFEJRLIYLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456774
Record name 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione

CAS RN

74860-00-7
Record name 2-(11H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74860-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(11H-Dibenzo(b,E)azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074860007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(11H-dibenzo[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.175
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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